molecular formula C19H18N2O3S2 B2642290 2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide CAS No. 919848-61-6

2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide

Cat. No.: B2642290
CAS No.: 919848-61-6
M. Wt: 386.48
InChI Key: CFIUBIXQRUUVOD-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative featuring a methylsulfonyl-substituted phenyl ring linked to the acetamide backbone. The thiazole core is substituted with a p-tolyl (4-methylphenyl) group at the 4-position, contributing to hydrophobic interactions in biological systems.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-13-3-7-15(8-4-13)17-12-25-19(20-17)21-18(22)11-14-5-9-16(10-6-14)26(2,23)24/h3-10,12H,11H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIUBIXQRUUVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-(p-tolyl)thioamide with α-bromoacetophenone under basic conditions to form the thiazole ring. This intermediate is then reacted with 4-(methylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nitration of the aromatic rings can produce nitro-substituted compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide have been tested against various bacterial strains, showing low to moderate activity. In one study, certain derivatives demonstrated effective inhibition against Listeria monocytogenes and Klebsiella pneumoniae with minimum inhibitory concentrations (MICs) as low as 125 μg/mL .

Antifungal Activity

The compound's antifungal potential has also been evaluated. In vitro studies have shown that thiazole derivatives can inhibit fungal strains such as Aspergillus niger and Candida albicans. Compounds derived from similar scaffolds have exhibited moderate antifungal activity, indicating the potential for developing new antifungal agents .

Anti-inflammatory Properties

Thiazole compounds are recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound could be explored for its therapeutic effects in inflammatory diseases .

Anticancer Potential

The thiazole moiety is often associated with anticancer activity. Studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and inhibition of angiogenesis .

Case Studies

  • Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Compounds showed varying degrees of effectiveness, with some outperforming standard antibiotics .
  • Antifungal Research : Various thiazole derivatives were tested against fungal pathogens, revealing significant antifungal properties. The presence of specific substituents on the thiazole ring enhanced their efficacy against resistant strains of fungi .
  • Anti-inflammatory Studies : Investigations into the anti-inflammatory effects of thiazole derivatives have shown promising results in reducing inflammation markers in vitro, suggesting potential therapeutic applications in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and aromatic groups can facilitate binding to these targets, while the methylsulfonyl group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Thiazole Derivatives

Compound Name Substituent on Phenyl Ring Thiazole Substituent Melting Point (°C) Molecular Weight (g/mol) Yield (%)
2-(4-(Methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide -SO₂CH₃ 4-(p-tolyl) Not reported ~387.47 (calculated) Not reported
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) -OCH₃ 4-(p-tolyl) 289–290 422.54 75
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) -Cl 4-(p-tolyl) 282–283 426.96 79
2-Chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide -Cl 4-(p-tolyl) 164–165 253.78 95
N-(Benzo[d]thiazol-2-yl)-2-(4-(prop-2-yn-1-yloxy)phenyl)acetamide (20) -O-C≡CH Benzo[d]thiazol-2-yl Not reported ~321.38 (calculated) 61–51

Key Observations :

  • Thermal Stability : Melting points for piperazine-linked analogs (e.g., 282–303°C) are significantly higher than simpler acetamide derivatives (e.g., 164°C for 2-chloro-N-(4-(p-tolyl)thiazol-2-yl)acetamide), suggesting that bulkier substituents improve crystallinity .
  • Molecular Weight : The target compound (~387.47 g/mol) is lighter than piperazine-containing analogs (e.g., 422.54 g/mol for compound 13), which may favor better bioavailability .

Key Insights :

  • Synthetic Efficiency : Piperazine-linked analogs () and benzothiazoles () achieve moderate yields (70–86%), while click chemistry () offers high regioselectivity but lower yields (34–61%) .
  • Functional Advantages : The methylsulfonyl group in the target compound may outperform chloro or methoxy groups in binding to polar enzyme pockets (e.g., matrix metalloproteinases or kinases) due to stronger hydrogen-bonding interactions. Piperazine derivatives () show anti-inflammatory activity, suggesting that the target compound could share similar mechanisms .

Pharmacokinetic and Metabolic Considerations

  • Solubility : The -SO₂CH₃ group likely improves water solubility compared to hydrophobic p-tolyl or phenyl substituents, as seen in piperazine derivatives () .
  • Absorption : The target compound’s molecular weight (~387 g/mol) aligns with Lipinski’s rules, suggesting favorable oral absorption compared to bulkier analogs (e.g., 676 g/mol for compound 30 in ) .

Biological Activity

The compound 2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide , with CAS number 919848-61-6 , is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O3S2C_{19}H_{18}N_{2}O_{3}S_{2}, with a molecular weight of 386.5 g/mol . The structure features a thiazole ring, which is known for its diverse biological activities, and a methylsulfonyl group that may enhance its pharmacological profile.

PropertyValue
CAS Number919848-61-6
Molecular FormulaC₁₉H₁₈N₂O₃S₂
Molecular Weight386.5 g/mol
Chemical StructureChemical Structure

Anti-inflammatory Activity

Research indicates that thiazole derivatives often exhibit significant anti-inflammatory properties. A related study demonstrated that compounds with similar structures showed strong inhibition of cyclooxygenase (COX), an enzyme critical in the inflammatory process. The inhibition of COX leads to reduced production of prostaglandins, thereby alleviating inflammation .

Anticancer Potential

The anticancer activity of thiazole derivatives has been extensively studied. For instance, derivatives similar to our compound have shown efficacy against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism often involves induction of apoptosis, as evidenced by assays measuring caspase-3 activation and DNA synthesis inhibition .

Antibacterial and Antifungal Properties

Thiazole compounds are also recognized for their antibacterial and antifungal activities. In comparative studies, certain thiazole derivatives exhibited moderate antibacterial effects against Gram-positive bacteria, although their antifungal activity was generally more pronounced . The minimum inhibitory concentration (MIC) values for these compounds ranged from 100 to 400 μg/mL , indicating varying potency compared to standard antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Apoptosis Induction : It has been suggested that compounds in this class can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Activity : The structural features allow interaction with bacterial cell membranes or vital metabolic processes.

Case Studies

Several case studies have documented the biological effects of thiazole derivatives:

  • Case Study on Anti-inflammatory Activity : A study involving a series of thiazole derivatives demonstrated significant reduction in carrageenan-induced paw edema in rats, indicating strong anti-inflammatory effects .
  • Anticancer Efficacy : In vitro studies showed that specific thiazole derivatives could inhibit tumor growth by inducing apoptosis in A549 and C6 cell lines through caspase activation assays .
  • Antimicrobial Testing : A comparative analysis revealed that while some derivatives had limited antibacterial activity, they displayed notable antifungal properties against strains like Candida albicans and Aspergillus niger .

Q & A

Basic: What synthetic routes are effective for preparing 2-(4-(methylsulfonyl)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide?

Answer:
The compound can be synthesized via a multi-step approach:

Thiazole Core Formation : React 2-amino-4-(p-tolyl)thiazole with a chloroacetyl derivative under reflux conditions in a toluene/water mixture (8:2) using sodium azide as a catalyst. Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .

Sulfonyl Group Introduction : Treat intermediate products with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Purify via recrystallization from ethanol .

Final Acetamide Formation : React the sulfonyl intermediate with acetonitrile and AlCl₃ as a catalyst, followed by quenching with ice and solvent removal under reduced pressure .

Basic: Which spectroscopic methods are recommended for structural characterization?

Answer:
A combination of techniques ensures accurate characterization:

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirm substitution patterns on the thiazole and phenyl rings. For example, the methylsulfonyl group’s protons appear as a singlet near δ 3.3 ppm, while the p-tolyl methyl group resonates at δ 2.3 ppm .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:
To explore SAR:

Modify Substituents : Synthesize analogs with variations in:

  • The p-tolyl group (e.g., replace with 4-fluorophenyl or 4-methoxyphenyl) .
  • The methylsulfonyl moiety (e.g., substitute with sulfonamide or sulfonic acid groups) .

Evaluate Biological Activity : Test analogs against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) or microbial strains. Use IC₅₀ or MIC values to compare potency .

Computational Modeling : Perform docking studies to correlate substituent effects with binding affinity .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Contradictions may arise from:

  • Purity Issues : Re-crystallize the compound and verify purity via HPLC (>98%). Impurities (e.g., unreacted intermediates) can skew bioassay results .
  • Assay Variability : Standardize protocols (e.g., consistent cell lines, incubation times). For antimicrobial studies, use CLSI guidelines for MIC determination .
  • Structural Confirmation : Re-analyze conflicting samples via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .

Advanced: What eco-friendly strategies can optimize the synthesis?

Answer:
Implement green chemistry principles:

  • Solvent Selection : Replace toluene with cyclopentyl methyl ether (CPME) or ethanol/water mixtures to reduce toxicity .
  • Catalyst Recycling : Use reusable catalysts (e.g., immobilized AlCl₃ on silica) to minimize waste .
  • Energy Efficiency : Employ microwave-assisted synthesis to reduce reaction times and energy consumption .

Advanced: How to determine the crystal structure of this compound?

Answer:
Follow these steps for crystallographic analysis:

Crystallization : Grow single crystals via slow evaporation of an ethanolic solution .

X-ray Diffraction : Collect data at 100 K using a Mo-Kα source. Resolve bond lengths (e.g., C-S bond ~1.74 Å) and angles (e.g., thiazole ring angles ~120°) .

Interactions Analysis : Identify intermolecular forces (e.g., C-H⋯O hydrogen bonds between acetamide carbonyl and methylsulfonyl groups) using software like Mercury .

Basic: What safety precautions are critical during synthesis?

Answer:

  • Handling Sulfonyl Chlorides : Use a fume hood and PPE (gloves, goggles) due to their corrosive nature .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Hydrazine Derivatives : Avoid exposure to hydrazine intermediates; they are potential carcinogens .

Advanced: How to evaluate the compound’s pharmacokinetic properties?

Answer:

  • LogP Determination : Use shake-flask or HPLC methods to measure hydrophobicity .
  • Metabolic Stability : Incubate with liver microsomes and quantify remaining compound via LC-MS .
  • Plasma Protein Binding : Perform ultrafiltration assays to assess binding affinity .

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